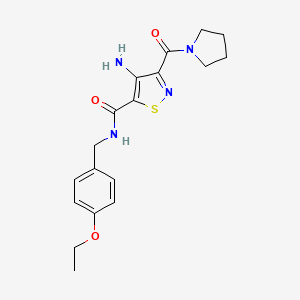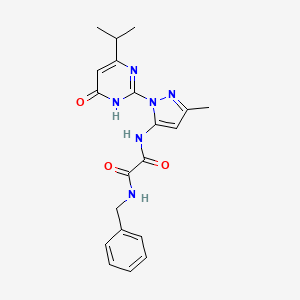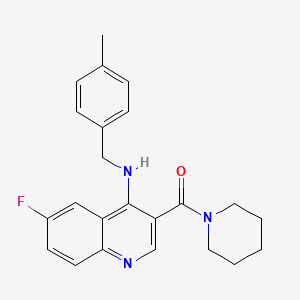
(6-Fluoro-4-((4-methylbenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that includes a quinoline moiety (a bicyclic compound with a benzene ring fused to a pyridine ring) and a piperidine moiety (a six-membered ring with one nitrogen atom). It also contains a fluoro group and a methylbenzylamino group .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution, reduction, and cyclization . The synthesis could involve the reaction of a suitable quinoline derivative with a piperidine derivative .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The quinoline and piperidine moieties would form distinct ring structures, with the fluoro and methylbenzylamino groups attached at specific positions .Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the amino group could participate in acid-base reactions, the fluoro group could undergo substitution reactions, and the compound could potentially undergo various transformations under specific conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
1. Antidepressant Potential
A study explored novel derivatives of 2-pyridinemethylamine as selective and potent 5-HT1A receptor agonists, indicating their marked antidepressant potential. This research demonstrated that incorporating a fluorine atom, similar in structure to "(6-Fluoro-4-((4-methylbenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone," enhanced the oral activity of these ligands, suggesting their utility in treating depression (Vacher, Bonnaud, Funes, Jubault, Koek, Assié, Cosi, Kleven, 1999).
2. Antiproliferative Activity
Research on the structural exploration and biological evaluation of novel bioactive heterocycles, including compounds structurally related to "this compound," highlighted their potential antiproliferative activities. This suggests possible applications in cancer therapy, emphasizing the significance of the compound's structural class in medicinal chemistry (Benaka Prasad, Anandakumar, Raghu, Raghava Reddy, Deepa Urs, Naveen, 2018).
3. Inotropic Activity
A series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides, structurally analogous to "this compound," were synthesized and evaluated for their inotropic activity, indicating potential applications in cardiovascular drug development (Liu, Yu, Quan, Cui, Piao, 2009).
4. Antimicrobial and Antiviral Drug Potential
The synthesis and evaluation of potential antimicrobial and antiviral drugs, including derivatives of "this compound," have been proposed. These compounds have been analyzed for their molecular and crystal structures, with predictions of biological activity through molecular docking, highlighting their significance in the search for new therapeutic agents (Vaksler, Hryhoriv, Ivanov, Kovalenko, Georgiyants, Langer, 2023).
5. Analytical Methodologies
The compound has also been explored in the development of novel fluorophores for biomedical analysis, illustrating its utility in the analytical chemistry field. This includes the synthesis of derivatives for fluorescent labeling and the determination of carboxylic acids, indicating the broad applicability of the compound's structural class in research and diagnostic applications (Hirano, Hamase, Fukuda, Tomita, Zaitsu, 2004).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[6-fluoro-4-[(4-methylphenyl)methylamino]quinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c1-16-5-7-17(8-6-16)14-26-22-19-13-18(24)9-10-21(19)25-15-20(22)23(28)27-11-3-2-4-12-27/h5-10,13,15H,2-4,11-12,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELGKORFXXRWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
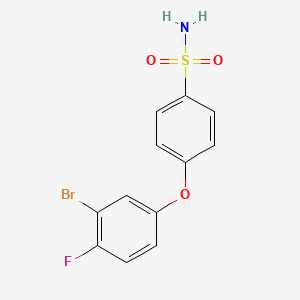
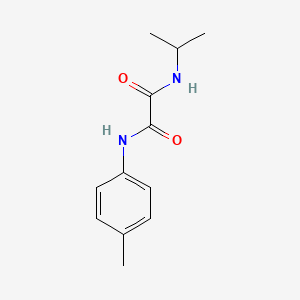
![4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2806751.png)
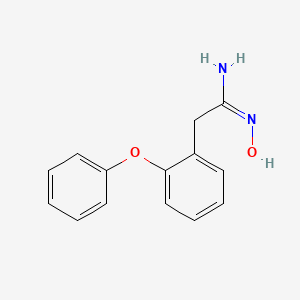
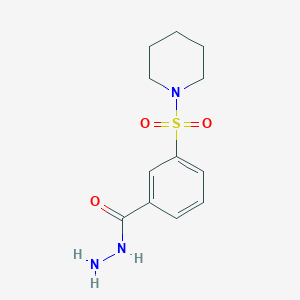

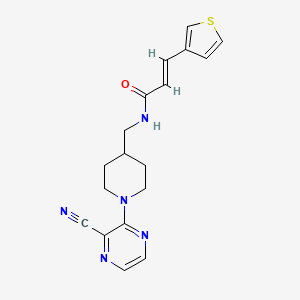
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2806760.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2806762.png)
![2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2806765.png)
![(E)-5-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2806768.png)
